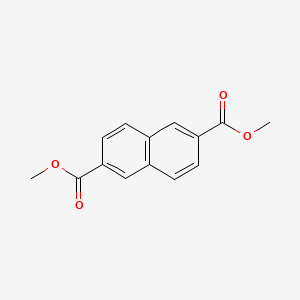

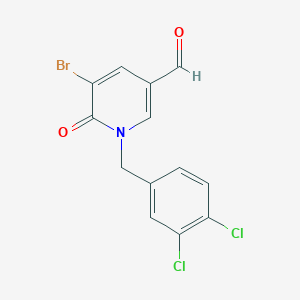

5-Bromo-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

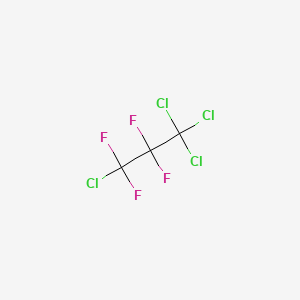

“5-Bromo-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde” is a chemical compound used for proteomics research . Its molecular formula is C13H8BrCl2NO2 .

Physical And Chemical Properties Analysis

This compound has a melting point of 133-135°C . Other physical and chemical properties such as solubility, stability, and spectral properties (IR, NMR, UV-Vis, etc.) are not available in the current resources.Aplicaciones Científicas De Investigación

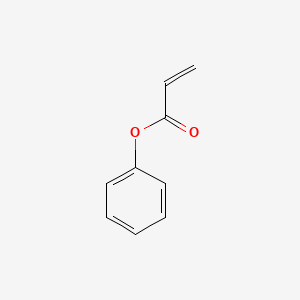

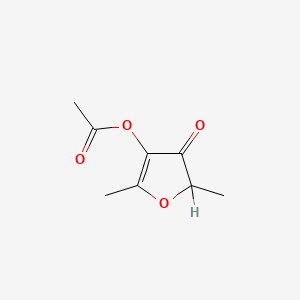

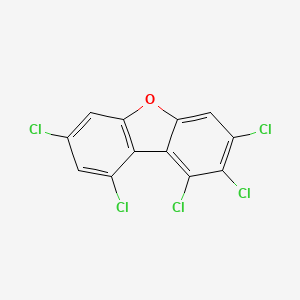

Palladium-Catalyzed Cyclization

Palladium-catalyzed cyclization processes involving bromopyridine derivatives have been explored for synthesizing complex heterocyclic compounds. For instance, the cyclization of 3-bromopyridine-4-carbaldehyde with carboxylic acids under specific conditions yields 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates, showcasing the utility of such reactions in constructing pharmacologically relevant structures (Cho & Kim, 2008).

Synthesis of Non-Peptide Small Molecular Antagonists

Benzamide derivatives, including those synthesized from bromo- and chloro-substituted benzyl compounds, have shown potential as non-peptide small molecular antagonists. These compounds, developed through a series of organic reactions, have been characterized and tested for biological activity, highlighting their significance in medicinal chemistry research (Bi, 2015).

Development of Antibiotics

Research into the synthesis of macrocyclic antibiotics, such as GE 2270 A, involves the transformation of bromo-substituted pyridine derivatives. These efforts exemplify the role of such compounds in the total synthesis of antibiotics, underlining their importance in addressing microbial resistance (Okumura et al., 1998).

Antimicrobial and Anti-inflammatory Activities

Studies have also explored the antimicrobial and anti-inflammatory properties of bromo-substituted benzofuro[3,2-d]pyrimidines, synthesized through cyclization reactions. These findings demonstrate the potential therapeutic applications of such compounds (Parameshwarappa & Sangapure, 2009).

Analgesic Activities

Further, the synthesis of 7-azaindazole chalcone derivatives from bromo-substituted pyridine aldehydes has led to compounds with notable anti-inflammatory and analgesic activities. This research points to the versatility of bromo-substituted pyridine derivatives in developing new therapeutic agents (Chamakuri et al., 2016).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 5-Bromo-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde may also interact with various cellular targets.

Mode of Action

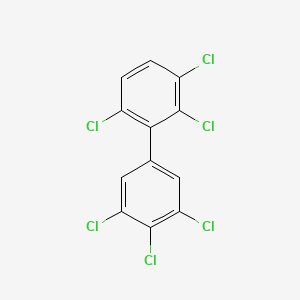

It is suggested that the carbonyl oxygen (c=o) of similar compounds forms a hydrogen bond with specific amino acids in the target proteins . The other moieties, such as 3-(3,4-dichlorobenzyl), are positioned well in the hydrophobic pocket and solvent area .

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 5-Bromo-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde may also influence a wide range of biochemical pathways.

Result of Action

It is known that similar compounds have shown cytotoxicity dependent on various cell lines .

Action Environment

It is recommended to store similar compounds in a sealed, dry environment at 2-8°c .

Propiedades

IUPAC Name |

5-bromo-1-[(3,4-dichlorophenyl)methyl]-6-oxopyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrCl2NO2/c14-10-3-9(7-18)6-17(13(10)19)5-8-1-2-11(15)12(16)4-8/h1-4,6-7H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUEXHZCYXOKZAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN2C=C(C=C(C2=O)Br)C=O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrCl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid](/img/structure/B1345178.png)